![molecular formula C21H19N3O5S B4023845 N-benzyl-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4023845.png)
N-benzyl-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide
Description
Synthesis Analysis
The synthesis of N-benzyl-2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzamide and related compounds often involves the reaction of benzamidomethyl triethylammonium chloride with nitroaniline in aqueous media, characterized using spectroscopic techniques like 1H-NMR, 13C-NMR, and FTIR (Buzarevski et al., 2014). Another method includes the reduction of nitrobenzamide followed by a coupling reaction to synthesize sulfonamide compounds with potential inhibitory activity against certain enzymes (Ulus et al., 2013).
Molecular Structure Analysis
Detailed molecular structure analysis through density functional theory (DFT) has provided insights into the reactivity and stability of the compound. Such studies involve vibrational frequency analysis, molecular docking, and exploration of electronic properties, revealing the compound’s potential antifungal and antiviral nature (FazilathBasha et al., 2021).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including its use as a precursor for further chemical modifications and its involvement in coordination chemistry, highlighting its reactive versatility and potential for generating novel compounds with specific properties (Bermejo et al., 2000).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, have been elucidated through spectroscopic methods and X-ray diffraction analysis. Such studies are crucial for understanding the compound's stability and behavior under different conditions (Saeed et al., 2010).
Chemical Properties Analysis
Investigations into the chemical properties of this compound have shown its potential as a precursor for various derivatives with enhanced biological activities. These activities include antimicrobial properties and the ability to act as enzyme inhibitors, thereby indicating its significance in pharmaceutical and medicinal chemistry research (Thakal et al., 2020).
properties
IUPAC Name |
N-benzyl-2-[(4-methyl-3-nitrophenyl)sulfonylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-15-11-12-17(13-20(15)24(26)27)30(28,29)23-19-10-6-5-9-18(19)21(25)22-14-16-7-3-2-4-8-16/h2-13,23H,14H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLCWDNIZDQGRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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